molecular formula C10H8N2O2S B8517711 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid

2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid

Cat. No.: B8517711
M. Wt: 220.25 g/mol
InChI Key: ZTCBEQREBSKZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . Another method involves the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and sulfur sources .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, often using continuous flow reactors to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thiophenes, thiophene derivatives with modified functional groups, and various heterocyclic compounds .

Scientific Research Applications

2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with cellular signaling processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-amino-5-pyridin-4-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c11-9-7(10(13)14)5-8(15-9)6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14)

InChI Key

ZTCBEQREBSKZPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(S2)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate (400 mg, 1.53 mmol) in EtOH (50 mL) was added a solution of lithium hydroxide monohydrate (256 mg, 6.1 mmol) in water (5 mL). The reaction mixture was heated to 80° C. for 2 hour. After removal of the solvent, the residue was dissolved in water and the organic materials were extracted with AcOEt (50 mL). The organic layer was discarded, and the aqueous layer was neutralized with 2N HCl aqueous solution to pH=5 or 6, upon with a precipitate formed. The solid was collected by filtration and dried to give the title compound (277 mg, 77%) as an orange solid:
Quantity
400 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
256 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
77%

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